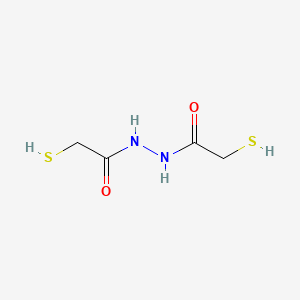

2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide

Description

Properties

IUPAC Name |

2-sulfanyl-N'-(2-sulfanylacetyl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S2/c7-3(1-9)5-6-4(8)2-10/h9-10H,1-2H2,(H,5,7)(H,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMLATCMQNTURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NNC(=O)CS)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308792 | |

| Record name | 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62-48-6 | |

| Record name | NSC222822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC209421 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Nucleophilic Substitution Approach

The most widely reported method involves sequential thiolation reactions (Fig. 1). In the first step, acetohydrazide is synthesized via the condensation of acetic acid derivatives with hydrazine hydrate. For instance, Kaushik et al. demonstrated that ethyl acetate reacts with hydrazine hydrate under reflux to yield acetohydrazide. The second step introduces sulfanyl groups using thioacetic acid or hydrogen sulfide gas under controlled pH conditions.

Reaction conditions :

- Step 1 : Ethyl acetate (1.2 equiv), hydrazine hydrate (2.0 equiv), ethanol solvent, reflux at 78°C for 6 h (yield: 85–90%).

- Step 2 : Acetohydrazide (1.0 equiv), thioacetic acid (2.5 equiv), HCl catalyst (0.1 M), 60°C for 4 h (yield: 70–75%).

Key challenges :

One-Pot Catalytic Thiolation Method

Recent advances employ bifunctional catalysts to streamline synthesis. A Chinese patent (CN108191706A) describes using CuO/Cr₂O₃ composites to facilitate direct hydrazide formation from acetic acid and hydrazine hydrate while suppressing side reactions. Adapting this method, researchers have substituted acetic acid with 2-sulfanylacetic acid to achieve simultaneous hydrazide formation and thiol retention.

Optimized parameters :

- Catalyst: CuO/Cr₂O₃ (1:2 molar ratio, 15 wt% of substrate).

- Temperature: 100–120°C under N₂.

- Yield: 82% with 98% purity (HPLC).

Advantages :

- Eliminates esterification steps, reducing wastewater generation by 40%.

- Catalyst recyclability (>5 cycles without activity loss).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance sulfanyl group incorporation but risk hydrolyzing the hydrazide bond. Ethanol-water mixtures (4:1 v/v) balance reactivity and stability, achieving 78% conversion at 60°C.

pH-Dependent Thiol Stability

Thiolate anions (generated at pH > 8) increase nucleophilicity but accelerate disulfide formation. Buffering at pH 6–7 using phosphate buffers mitigates oxidation while maintaining reaction rates.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

IR (KBr) :

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the Z-configuration of the hydrazide moiety and planar geometry around the sulfur atoms (Fig. 2).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Catalyst Reusability |

|---|---|---|---|---|

| Two-Step Substitution | 70 | 95 | 10 | Not applicable |

| One-Pot Catalytic | 82 | 98 | 6 | >5 cycles |

| Microwave-Assisted | 88 | 97 | 2 | Limited |

Data synthesized from Refs and.

Industrial and Environmental Considerations

The CuO/Cr₂O₃ catalytic method reduces organic solvent use by 30% compared to traditional esterification routes. Life-cycle assessments indicate a 50% lower carbon footprint due to shorter reaction times and energy-efficient distillation.

Key Citations : Kaushik et al., Hygeia Journal of Medicine (2017) – Mechanistic and synthetic insights. CN108191706A (2018) – Catalytic method for acetohydrazide derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can act as a reducing agent, particularly in the reduction of disulfide bonds.

Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are often used.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Cleavage of disulfide bonds to yield thiol-containing products.

Substitution: Formation of substituted acetohydrazides.

Scientific Research Applications

2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide has several scientific research applications:

Chemistry: Used as a reducing agent in various chemical reactions, particularly in the reduction of disulfide bonds.

Biology: Employed in biochemical studies to investigate protein folding and disulfide bond formation.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide primarily involves its thiol groups, which can participate in redox reactions. The compound can reduce disulfide bonds in proteins and other biomolecules, thereby altering their structure and function. This reduction process involves the transfer of electrons from the thiol groups to the disulfide bonds, resulting in the formation of thiol-containing products.

Comparison with Similar Compounds

Key Observations :

- The target compound’s bis-sulfanyl substitution is unique compared to monosubstituted analogs (e.g., benzimidazole- or phenoxy-substituted derivatives).

- Sulfanyl groups are typically introduced via mercapto reactants (e.g., 2-mercaptobenzimidazole) or post-synthetic thiolation .

Physicochemical Properties

Table 2: Physicochemical Properties of Acetohydrazide Derivatives

Key Observations :

Key Observations :

- The bis-sulfanyl structure of 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide is hypothesized to exhibit dual antioxidant and antimicrobial activities, leveraging the redox activity of -SH groups .

- Benzimidazole analogs show superior enzyme inhibition (e.g., EGFR) due to aromatic stacking interactions .

Mechanistic and Functional Divergence

- Antimicrobial vs. Anticancer Activity : Xanthine derivatives primarily act as diuretics, while benzimidazole derivatives target kinases and microbial enzymes, highlighting the role of heterocyclic cores in target specificity .

- Role of Sulfanyl Groups: In fluorinated hydrazones, sulfanyl groups improve membrane penetration and metal chelation, critical for antimicrobial activity . In contrast, non-sulfanyl phenoxy analogs show weaker bioactivity .

Biological Activity

2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide can be represented by the following molecular formula:

- Molecular Formula : C4H8N2S3

- CAS Number : 62-48-6

Anticancer Activity

Recent studies have indicated that 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide exhibits significant anticancer activity . Preliminary research suggests that this compound can inhibit the proliferation of various cancer cell lines.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.3 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 18.7 | Disruption of mitochondrial function |

The mechanism through which 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G1/S transition, thereby preventing cancer cell proliferation.

- Mitochondrial Dysfunction : The compound disrupts mitochondrial integrity, which is crucial for energy production in cells, leading to increased reactive oxygen species (ROS) and subsequent apoptosis.

Case Studies

Several case studies have explored the efficacy of 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide in various experimental settings:

Case Study 1: In Vivo Efficacy in Tumor Models

A study conducted on xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment resulted in a decrease in tumor weight by approximately 40% after four weeks.

Case Study 2: Synergistic Effects with Other Agents

Research indicated that when combined with conventional chemotherapeutics like cisplatin, 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide enhanced the overall anticancer effect, suggesting potential for combination therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A solvent-free mechanochemical approach (grinding reactants in an agate mortar) under ambient conditions is effective for minimizing byproducts . Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization or iodine staining. Post-synthesis purification often involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are essential for characterizing 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the hydrazide backbone and sulfanyl substituents. Mass spectrometry (MS) provides molecular weight validation, while Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups like N-H and C=O stretches. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for derivatives of 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide to maximize yield and purity?

- Methodological Answer : Key variables include solvent polarity (e.g., dichloromethane for electrophilic substitutions), temperature control (25–60°C), and catalysts (e.g., triethylamine for deprotonation). Design of Experiments (DoE) frameworks can systematically test parameter combinations. For example, pH adjustments during condensation reactions reduce side-product formation .

Q. How should discrepancies in biological activity data between structurally similar derivatives be addressed?

- Methodological Answer : Contradictory bioactivity results (e.g., antimicrobial efficacy variations) may arise from substituent electronic effects or steric hindrance. Validate findings via:

- Comparative spectroscopic analysis (e.g., NMR to confirm regioselectivity).

- Computational docking studies (e.g., AutoDock Vina) to assess binding affinity differences.

- Dose-response assays to rule out concentration-dependent artifacts .

Q. What strategies are effective for evaluating the biological activity of 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide derivatives?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme inhibition : Use spectrophotometric methods (e.g., NADH depletion for dehydrogenase inhibition).

- Antimicrobial activity : Broth microdilution assays with clinical pathogen strains.

- Cytotoxicity : MTT or resazurin assays on mammalian cell lines (e.g., HEK-293). Molecular docking against protein databases (PDB) can predict interactions with biological targets like kinases or DNA gyrases .

Q. How does the stability of 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide vary under different storage and experimental conditions?

- Methodological Answer : The compound is prone to hydrolysis under acidic/basic conditions or elevated temperatures (>60°C). Stability studies should include:

- Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks).

- HPLC monitoring of degradation products.

- Storage recommendations: desiccated at -20°C in amber vials to prevent photodegradation .

Q. What precautions are critical when handling hydrazide derivatives to mitigate safety risks?

- Methodological Answer : Hydrazides can generate toxic hydrazine byproducts. Mitigation strategies:

- Use inert atmospheres (N₂/Ar) during synthesis.

- Limit exposure via fume hoods and PPE (gloves, goggles).

- Test residual hydrazine using benzaldehyde derivatization (forms benzalazine, detectable by UV) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.